4'-Hexyloxyacetophenone

Beschreibung

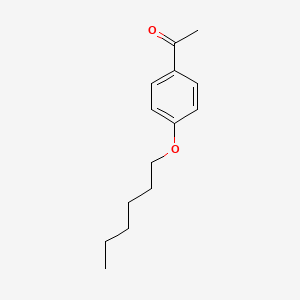

4'-Hexyloxyacetophenone is a hydroxyacetophenone derivative characterized by a hexyloxy (-O-C₆H₁₃) substituent at the para position of the acetophenone backbone. These compounds are synthesized via nucleophilic substitution reactions, often involving alkyl halides and hydroxyacetophenone precursors under basic conditions .

Applications of such derivatives span cosmetics, pharmaceuticals, and materials science, where they may serve as stabilizers, intermediates, or bioactive agents .

Eigenschaften

Molekularformel |

C14H20O2 |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

1-(4-hexoxyphenyl)ethanone |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10H,3-6,11H2,1-2H3 |

InChI-Schlüssel |

SIBFSGJONZDFSK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

4’-Hexyloxyacetophenone can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-hydroxyacetophenone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) and is carried out under reflux conditions to ensure complete conversion .

Industrial production methods for 4’-Hexyloxyacetophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

4’-Hexyloxyacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 4’-Hexyloxyacetophenone can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Wissenschaftliche Forschungsanwendungen

4’-Hexyloxyacetophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: This compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its emissive properties.

Biology and Medicine: Research is ongoing to explore the potential biological activities of 4’-Hexyloxyacetophenone and its derivatives. These studies aim to identify new therapeutic agents for various diseases.

Wirkmechanismus

The mechanism of action of 4’-Hexyloxyacetophenone involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as an emissive material, where it undergoes electronic transitions that result in the emission of light. The presence of the hexyloxy group enhances the solubility and stability of the compound, making it suitable for use in optoelectronic devices .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : Increasing alkoxy chain length (methoxy → hexyloxy → octadecyloxy) correlates with higher logP values, enhancing lipid membrane permeability and organic solvent solubility .

- Melting Points : Shorter chains (e.g., methoxy) exhibit higher crystallinity (mp ~40–60°C), while longer chains (e.g., octadecyloxy) show lower mp due to reduced packing efficiency .

Physicochemical Properties

| Property | 4'-Hydroxyacetophenone | 4'-Methoxyacetophenone | This compound (Estimated) |

|---|---|---|---|

| Water Solubility | High (polar -OH group) | Moderate | Low (lipophilic chain) |

| LogP | 1.3 | 1.9 | ~3.5–4.0 |

| Melting Point (°C) | 109–112 | 40–60 | 50–70 (estimated) |

Biologische Aktivität

4'-Hexyloxyacetophenone, a derivative of acetophenone, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C_{13}H_{18}O_2

- Molecular Weight : 210.28 g/mol

- IUPAC Name : 4-(hexyloxy)acetophenone

This compound features a hexyloxy group at the para position relative to the carbonyl group of the acetophenone moiety, which influences its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound were reported as low as 0.39 μg/mL against certain bacterial strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.39 |

| Bacillus subtilis | 1.56 |

| Enterococcus faecalis | 3.12 |

The antibacterial mechanism appears to involve disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis, including DNA replication .

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is implicated in various inflammatory diseases .

Case Study: Inhibition of PGE2 Production

A study evaluating the compound's effect on PGE2 synthesis found that it significantly reduced levels in human monocytes stimulated with lipopolysaccharides (LPS). The results indicated a potential for using this compound in therapeutic applications aimed at managing inflammation-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. SAR studies suggest that the presence of hydrophobic substituents enhances antibacterial activity. The hexyloxy group likely contributes to increased lipophilicity, facilitating membrane penetration and interaction with bacterial targets .

Table 2: Structural Variants and Their Biological Activities

| Compound Variant | Antibacterial Activity (MIC μg/mL) | PGE2 Inhibition (%) |

|---|---|---|

| This compound | 0.39 | 75 |

| 4'-Methoxyacetophenone | 6.25 | 50 |

| Acetophenone | >200 | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.